molecular formula C29H29NO3 B10878775 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine

Katalognummer: B10878775
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: NMRBDRXLBYYZIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine is a complex organic compound featuring a combination of benzodioxole, ethoxybenzyl, and naphthylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 1,3-benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Ethoxybenzylation: The next step involves the introduction of the ethoxybenzyl group. This can be done by reacting the benzodioxole intermediate with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Naphthylmethylation: The final step involves the attachment of the naphthylmethyl group. This can be achieved by reacting the intermediate with naphthalen-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and naphthylmethyl groups.

    Reduction: Reduction reactions can occur at the ethoxybenzyl group, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole and ethoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Wirkmechanismus

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(naphthalen-2-ylmethyl)ethanamine
  • 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine
  • 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(phenylmethyl)ethanamine

Uniqueness

The presence of the ethoxybenzyl group in 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine distinguishes it from similar compounds. This group may enhance its binding affinity to certain targets or alter its chemical reactivity, making it unique in its applications and effects.

Eigenschaften

Molekularformel

C29H29NO3

Molekulargewicht

439.5 g/mol

IUPAC-Name

2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-(naphthalen-2-ylmethyl)ethanamine

InChI

InChI=1S/C29H29NO3/c1-2-31-27-12-8-23(9-13-27)19-30(16-15-22-10-14-28-29(18-22)33-21-32-28)20-24-7-11-25-5-3-4-6-26(25)17-24/h3-14,17-18H,2,15-16,19-21H2,1H3

InChI-Schlüssel

NMRBDRXLBYYZIQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.